N-Isovaleroylglycine

Overview

Description

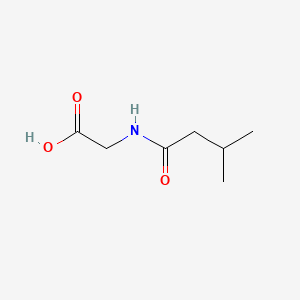

N-Isovaleroylglycine, also known as N-(3-methylbutanoyl)glycine, is an organic compound with the molecular formula C7H13NO3. It is a derivative of glycine, where the amino group is acylated with isovaleric acid. This compound is a minor metabolite of leucine, an essential amino acid, and is found in human urine. It is particularly significant in the context of metabolic disorders such as isovaleric acidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isovaleroylglycine can be synthesized through the reaction of glycine with isovaleryl chloride. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Aqueous or organic solvents like dichloromethane.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Materials: Glycine and isovaleryl chloride.

Catalysts: Bases like sodium hydroxide or potassium carbonate.

Purification: Techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Formation Reaction

The primary reaction for the formation of N-isovaleroylglycine can be summarized as follows:

This reaction highlights the role of glycine N-acyltransferase in facilitating the conjugation process, which allows for the detoxification and elimination of accumulated isovaleryl-CoA.

Hydrolysis Reaction

In certain conditions, this compound may undergo hydrolysis, producing isovalerylic acid and glycine:

This reaction can be significant in metabolic contexts where the balance between these metabolites needs to be maintained.

Enzymatic Pathways and Kinetics

Research indicates that both GLYAT and its paralogue GLYATL1 can catalyze the formation of this compound, albeit with lower affinities compared to their preferred substrates such as benzoyl-CoA. The kinetic parameters and binding affinities of these enzymes towards isovaleryl-CoA have been evaluated using both in-silico and in vitro methods, suggesting that further investigation into their substrate competition and enzyme regulation is necessary for a comprehensive understanding of their roles in metabolic pathways related to isovaleric acidemia .

Isovaleric Acidemia

Isovaleric acidemia is characterized by the accumulation of isovaleryl-CoA due to a deficiency in its catabolic pathway, leading to elevated levels of this compound as a compensatory detoxification mechanism. The clinical presentation often includes metabolic crises triggered by dietary protein intake or stress, underscoring the importance of monitoring these metabolites in affected individuals.

Diagnostic Implications

The measurement of this compound levels in urine can serve as a diagnostic marker for isovaleric acidemia. Elevated concentrations are indicative of impaired metabolism and can guide therapeutic interventions aimed at reducing substrate accumulation .

Kinetic Parameters

| Enzyme | Substrate | Affinity (Km) | Reaction Rate (Vmax) |

|---|---|---|---|

| Glycine N-acyltransferase (GLYAT) | Isovaleryl-CoA | High (exact value varies) | Moderate (exact value varies) |

| Glycine N-acyltransferase-like 1 (GLYATL1) | Isovaleryl-CoA | Lower than GLYAT | Low |

Scientific Research Applications

Clinical Diagnostics

Prenatal Diagnosis of Isovaleric Acidemia

N-Isovaleroylglycine has been utilized in stable isotope dilution methods to measure its levels in biological fluids like amniotic fluid and urine. This technique is pivotal for the prenatal diagnosis of isovaleric acidemia, a genetic disorder caused by the deficiency of isovaleryl-CoA dehydrogenase. A study demonstrated that this method provided high sensitivity and accuracy, allowing for the detection of isovalerylglycine levels that are indicative of the disorder ( ).

Neonatal Screening

Recent advancements have integrated this compound into neonatal screening protocols. The compound's presence in dried blood spots can indicate metabolic disorders, particularly when assessing levels of C5-acylcarnitines. This method has improved diagnostic accuracy and reduced false-positive rates associated with traditional screening techniques ( ).

Therapeutic Applications

Management of Isovaleric Acidemia

In patients diagnosed with isovaleric acidemia, this compound serves as a therapeutic agent. Its administration, often in conjunction with glycine and L-carnitine, has been shown to enhance the excretion of isovaleryl conjugates. Clinical studies indicate that combined therapy can significantly reduce urinary excretion rates of toxic metabolites ( ).

Glycine Conjugation Pathway

The formation of this compound is facilitated by glycine N-acyltransferases (GLYAT and GLYATL1), which conjugate isovaleryl-CoA with glycine. This process plays a critical role in detoxifying excess acyl-CoA derivatives and alleviating symptoms associated with metabolic disorders. Research suggests that understanding the kinetics and binding behaviors between these substrates and enzymes could lead to better therapeutic strategies for managing conditions like isovaleric acidemia ( ).

Biochemical Research

Metabolic Pathway Studies

this compound has been studied for its role in various metabolic pathways. It is produced from leucine catabolism and further metabolized via specific enzymatic reactions requiring cofactors like vitamin B2. Understanding these pathways can provide insights into metabolic regulation and potential interventions for related disorders ( ).

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Clinical Diagnostics | Used in stable isotope dilution methods for prenatal diagnosis | High sensitivity and accuracy for detecting isovalerylglycine |

| Neonatal Screening | Integrated into screening protocols for metabolic disorders | Improved accuracy; reduced false positives |

| Therapeutic Management | Administered to patients with isovaleric acidemia alongside glycine and L-carnitine | Enhanced excretion of toxic metabolites |

| Biochemical Research | Studied for its role in detoxifying acyl-CoA derivatives | Insights into metabolic regulation pathways |

Mechanism of Action

N-Isovaleroylglycine exerts its effects primarily through its role in the metabolism of leucine. It is formed by the conjugation of isovaleryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase. This process helps in detoxifying and eliminating isovaleryl-CoA, which accumulates in metabolic disorders like isovaleric acidemia. The molecular targets involved include enzymes like glycine N-acyltransferase and pathways related to leucine catabolism .

Comparison with Similar Compounds

Similar Compounds

N-Isovalerylglycinate: The conjugate base of N-Isovaleroylglycine.

N-Acetylglycine: Another N-acylglycine with an acetyl group instead of an isovaleryl group.

N-Butyrylglycine: An N-acylglycine with a butyryl group.

Uniqueness

This compound is unique due to its specific role in leucine metabolism and its diagnostic significance in isovaleric acidemia. Unlike other N-acylglycines, it is specifically associated with the catabolism of leucine and the metabolic disorder isovaleric acidemia .

Biological Activity

N-Isovaleroylglycine (IVG) is a significant metabolite associated with the catabolism of the branched-chain amino acid leucine. Its biological activity is primarily linked to metabolic pathways, particularly in relation to isovaleric acidemia (IVA), a disorder characterized by the accumulation of isovaleryl-CoA due to enzyme deficiencies. This article explores the biological activity of this compound, its biosynthesis, physiological roles, and clinical significance.

1. Biosynthesis and Metabolic Pathways

This compound is synthesized through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of isovaleryl-CoA with glycine. This reaction serves as a detoxification pathway for excess isovaleryl-CoA, converting it into a less toxic form that can be excreted via urine. The reaction can be summarized as follows:

This pathway plays a crucial role in regulating levels of potentially harmful metabolites in individuals with metabolic disorders.

2.1 Isovaleric Acidemia

Isovaleric acidemia is caused by a deficiency in isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and its metabolites, including this compound. The clinical manifestations can vary significantly:

- Acute Neonatal-Onset Form : Presents with severe metabolic acidosis shortly after birth, often resulting in rapid deterioration and high mortality rates if untreated.

- Chronic Infantile Form : Characterized by intermittent episodes of ketoacidosis, which can be managed with dietary modifications and supplementation.

Case Study Example : A patient diagnosed with acute IVA exhibited massive ketonuria and elevated levels of both 3-hydroxyisovaleric acid and this compound. Treatment involved sodium bicarbonate for acidosis correction and carnitine supplementation, leading to significant recovery .

2.2 Urinary Excretion

Studies have shown that patients with IVA excrete significant amounts of this compound. For instance, one report indicated a daily excretion rate of 1.7 grams in a patient suffering from this condition . Monitoring urinary levels of this compound can thus serve as a diagnostic tool for IVA.

3. Physiological Roles

This compound may have roles beyond mere detoxification:

- Detoxification Pathway : Serves as a mechanism to mitigate the effects of toxic metabolites resulting from leucine metabolism.

- Potential Signaling Molecule : Emerging research suggests that acylated amino acids, including this compound, may have independent biological functions that could influence metabolic signaling pathways .

4. Research Findings

Recent studies have highlighted the importance of understanding this compound's role in various metabolic disorders:

- Metabolic Signature Analysis : Research indicates that alterations in amino acid profiles, including increased levels of this compound, correlate with systemic diseases such as cancer and diabetes .

- Pharmacological Importance : Investigations into the pharmacological properties of acylated amino acids suggest potential therapeutic applications in managing metabolic dysregulation .

5. Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Biosynthesis Enzyme | Glycine N-acyltransferase (GLYAT) |

| Pathological Association | Isovaleric Acidemia (IVA) |

| Excretion Rate | Up to 1.7 grams/day in affected patients |

| Clinical Manifestations | Acute neonatal onset; chronic infantile form |

| Therapeutic Measures | Dietary management; carnitine supplementation; monitoring urinary levels |

| Potential Roles | Detoxification; possible signaling functions |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying N-Isovaleroylglycine in biological samples?

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is the gold standard for quantifying this compound. Key parameters include:

- Column type : DB-5MS (5% phenyl-methylpolysiloxane) or equivalent.

- Retention indices : Calibrate using reference standards (e.g., 1155 on DB-5MS) .

- Derivatization : Use TMS reagents to enhance volatility and detection sensitivity. For urine metabolomics, combine with nuclear magnetic resonance (NMR) spectroscopy for cross-platform validation .

Q. How does this compound function as a biomarker in metabolic disorders?

this compound is an acyl glycine produced via glycine N-acyltransferase-mediated conjugation of isovaleryl-CoA and glycine. It accumulates in:

- Isovaleric acidemia (IVA) : A genetic disorder disrupting leucine catabolism, leading to elevated urinary levels .

- Obesity and insulin resistance : Correlates with mitochondrial β-oxidation dysfunction in preclinical models (e.g., monosodium glutamate-induced obese mice) . Quantify using LC-MS/MS or GC-MS in urine/serum to monitor metabolic flux .

Q. What are the critical storage conditions for this compound in laboratory settings?

- Powder form : Store at -20°C for ≤3 years; avoid repeated freeze-thaw cycles.

- Solution in DMSO : Store at -80°C for ≤1 year; warm to 37°C and sonicate to resolubilize precipitates .

- Urine samples : Preserve with sodium azide (0.1% w/v) and store at -80°C to prevent metabolite degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels across metabolomic platforms?

Discrepancies between NMR, LC-MS, and GC-MS data often arise from:

- Platform sensitivity : GC-MS detects TMS derivatives at low abundance (ng/mL), while NMR requires higher concentrations (µg/mL) .

- Sample preparation : Variations in derivatization efficiency (e.g., incomplete TMS labeling) or matrix effects in urine . Mitigation strategy : Use isotopically labeled internal standards (e.g., N-Isovalerylglycine-d9) to normalize inter-platform variability .

Q. What experimental design considerations are critical for validating this compound as a clinical biomarker?

- Cohort selection : Stratify patients by metabolic phenotype (e.g., IVA vs. obesity) and age to control confounding variables .

- Longitudinal sampling : Collect urine at multiple time points to assess diurnal variation and acute hyperglycemia effects .

- Multivariate statistics : Apply partial least squares-discriminant analysis (PLS-DA) to identify co-variates (e.g., phenylacetylglycine, taurine) .

Q. How can derivatization protocols be optimized for GC-MS analysis of this compound?

- Reagent selection : Use N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for complete derivatization.

- Incubation : Heat at 60°C for 30 minutes, followed by 24-hour room temperature stabilization .

- Quality control : Include a deuterated analog (N-Isovalerylglycine-d9) to monitor reaction efficiency and matrix interference .

Q. What role does this compound play in cross-species metabolic studies?

In murine models of obesity, urinary this compound elevation reflects impaired fatty acid oxidation. However, species-specific differences exist:

- Human hyperglycemia : Acute glucose loading reduces urinary levels, contrasting with chronic elevation in diabetic mice .

- Translational validation : Use stable isotope tracing (¹³C-leucine) to compare hepatic and renal metabolic pathways .

Q. Methodological Challenges

Q. How should researchers address low-abundance detection of this compound in biofluids?

- Pre-concentration : Solid-phase extraction (SPE) with C18 cartridges improves sensitivity for LC-MS workflows.

- Ion suppression mitigation : Dilute urine 1:10 with 0.1% formic acid to reduce matrix effects .

- High-resolution MS : Use Orbitrap or Q-TOF platforms for accurate mass identification (m/z 160.0974 for [M+H]+) .

Q. What strategies enhance reproducibility in this compound quantification across laboratories?

- Inter-laboratory calibration : Share TMS-derivatized reference materials with harmonized GC-MS parameters .

- Data reporting : Adopt MIAME (Minimum Information About a Metabolomics Experiment) standards for metadata annotation .

Q. How can this compound data be integrated with multi-omics datasets?

Properties

IUPAC Name |

2-(3-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338092 | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16284-60-9 | |

| Record name | Isovalerylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovaleroylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16284-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOVALEROYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 - 90 °C | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.